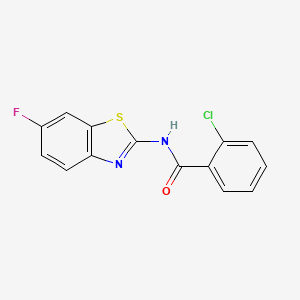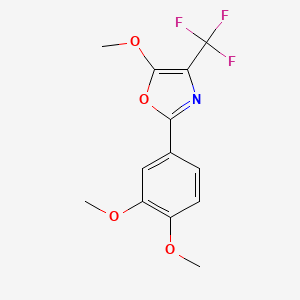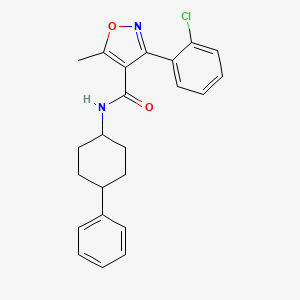![molecular formula C13H17N5O3S B11493722 1-{[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine](/img/structure/B11493722.png)
1-{[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[4-Methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of an azide with a nitrile under acidic or basic conditions.
Coupling with Piperidine: The final step involves coupling the sulfonylated tetrazole derivative with piperidine, usually under reflux conditions in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-{[4-Methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products: The major products depend on the specific reactions but can include hydroxylated derivatives, amines, and substituted sulfonyl compounds.
Scientific Research Applications
1-{[4-Methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine has been explored for various scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing new drugs, particularly those targeting neurological disorders and inflammatory diseases.
Pharmacology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-{[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tetrazole moiety can mimic carboxylate groups, allowing the compound to inhibit enzymes by binding to their active sites. The sulfonyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-{[4-Methoxy-3-(piperazin-1-yl)phenyl]sulfonyl}-1H-indole: This compound shares a similar sulfonyl and methoxy substitution pattern but differs in the core structure, which is an indole instead of a piperidine.
1-{[4-Methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperazine: Similar in structure but with a piperazine ring instead of a piperidine ring.
Uniqueness: 1-{[4-Methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine is unique due to its combination of a tetrazole ring and a piperidine ring, which imparts distinct chemical and biological properties. This combination is less common compared to other sulfonylated compounds, making it a valuable scaffold for drug discovery and materials science.
Properties
Molecular Formula |
C13H17N5O3S |
|---|---|
Molecular Weight |
323.37 g/mol |
IUPAC Name |
1-[4-methoxy-3-(tetrazol-1-yl)phenyl]sulfonylpiperidine |
InChI |
InChI=1S/C13H17N5O3S/c1-21-13-6-5-11(9-12(13)18-10-14-15-16-18)22(19,20)17-7-3-2-4-8-17/h5-6,9-10H,2-4,7-8H2,1H3 |
InChI Key |
AGIIEEBXXUYXFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-4-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B11493650.png)
![2-(4-chlorobenzyl)-5-{4-[(2-fluorobenzyl)oxy]phenyl}-2H-tetrazole](/img/structure/B11493657.png)

![7-(4-Ethylpiperazin-1-yl)-3,5-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione](/img/structure/B11493667.png)

![2-[4-(1-adamantyl)phenoxy]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B11493672.png)
![4-[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]butanenitrile](/img/structure/B11493677.png)
![4-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B11493683.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B11493685.png)
![Methyl 2-[4-(benzylsulfamoyl)phenoxy]acetate](/img/structure/B11493691.png)
![Propan-2-yl 7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11493695.png)
![3-amino-N-benzyl-5-chloro-N-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11493698.png)

![3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-2-amine](/img/structure/B11493725.png)
